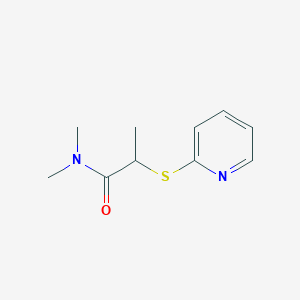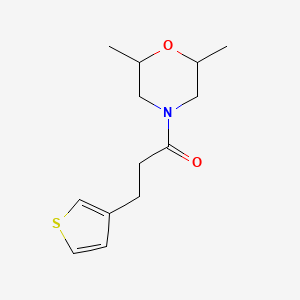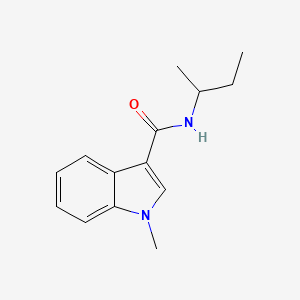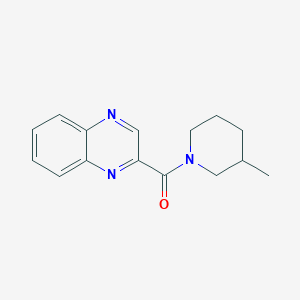
N-(2-methylpropyl)-4-phenylsulfanylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpropyl)-4-phenylsulfanylbutanamide, also known as MPAA, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been shown to have promising bioactivity in various studies.
作用機序
The exact mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide is not fully understood, but it is believed to act through various pathways. In cancer cells, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to induce the activation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis. In neuroscience, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to modulate the activity of ion channels and receptors, leading to neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to have various biochemical and physiological effects in different studies. In cancer cells, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to induce DNA damage and inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to inhibit the migration and invasion of cancer cells. In neuroscience, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to increase the levels of various neurotransmitters, leading to neuroprotective effects. In immunology, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to modulate the activity of immune cells, leading to anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using N-(2-methylpropyl)-4-phenylsulfanylbutanamide in lab experiments is its potential for use in multiple research fields. It has been shown to have promising bioactivity in cancer research, neuroscience, and immunology. In addition, N-(2-methylpropyl)-4-phenylsulfanylbutanamide is relatively easy to synthesize and purify, making it accessible for researchers. However, one of the limitations of using N-(2-methylpropyl)-4-phenylsulfanylbutanamide is its potential toxicity, which may limit its use in certain experiments. In addition, the exact mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on N-(2-methylpropyl)-4-phenylsulfanylbutanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to have synergistic effects with other chemotherapeutic agents, which may enhance its efficacy. In addition, further studies are needed to fully understand the mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide and its potential applications in different research fields. Finally, the development of new analogs of N-(2-methylpropyl)-4-phenylsulfanylbutanamide may lead to compounds with improved bioactivity and reduced toxicity.
合成法
N-(2-methylpropyl)-4-phenylsulfanylbutanamide can be synthesized through a multi-step reaction involving the condensation of 4-phenylsulfanylbutanoyl chloride with 2-methylpropylamine. The resulting product is then purified through recrystallization using a suitable solvent. The purity and yield of N-(2-methylpropyl)-4-phenylsulfanylbutanamide can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been studied for its potential use in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to modulate the immune response and may have applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(2-methylpropyl)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-12(2)11-15-14(16)9-6-10-17-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSFVGNCMKZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-4-phenylsulfanylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)





![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)



